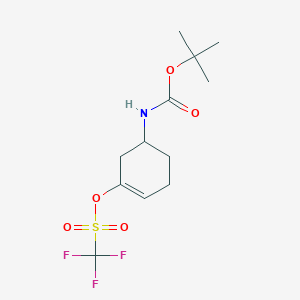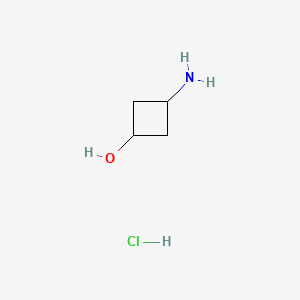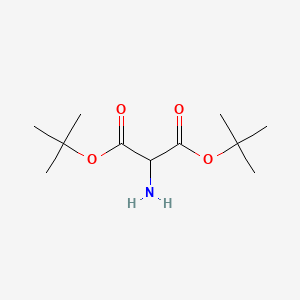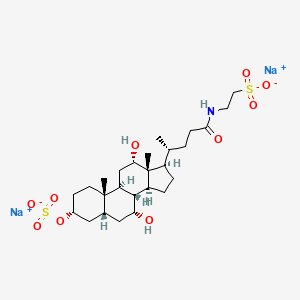![molecular formula C₉H₁₉NO B1145896 3-[(Dimethylamino)methyl]-2-hexanone CAS No. 10545-23-0](/img/structure/B1145896.png)
3-[(Dimethylamino)methyl]-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]-2-hexanone is an organic compound with the molecular formula C10H21NO It is a ketone derivative that features a dimethylamino group attached to the hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methyl]-2-hexanone typically involves the addition reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound under the influence of a copper-triphenylphosphine catalyst . The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents is optimized to maximize efficiency and minimize waste. The product is then purified through distillation or crystallization techniques to achieve the required industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-[(Dimethylamino)methyl]-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or ketones.
Scientific Research Applications
3-[(Dimethylamino)methyl]-2-hexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-2-hexanone involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic attack, leading to various biochemical transformations .
Comparison with Similar Compounds
Properties
CAS No. |
10545-23-0 |
|---|---|
Molecular Formula |
C₉H₁₉NO |
Molecular Weight |
157.25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)




